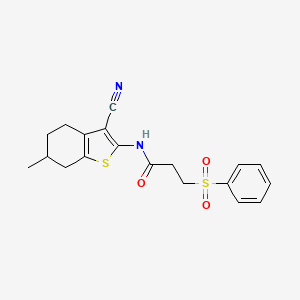

3-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide (CAS: 868676-27-1) is a synthetic organic compound characterized by a benzothiophene core fused with a partially hydrogenated cyclohexene ring. Key structural features include a 3-cyano substituent, a 6-methyl group on the tetrahydrobenzothiophene moiety, and a benzenesulfonyl-propanamide side chain. The molecular weight is 388.5 g/mol, and the benzenesulfonyl group (C₆H₅SO₂-) distinguishes it from analogs with alternative substituents .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-13-7-8-15-16(12-20)19(25-17(15)11-13)21-18(22)9-10-26(23,24)14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAQCCCQJVWOLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzenesulfonyl group and a tetrahydrobenzothiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanisms of action and synthesis.

Structural Characteristics

The molecular formula of this compound is C18H20N2O2S2, with a molecular weight of approximately 336.44 g/mol. The compound's structure can be analyzed using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm its identity and purity.

Anti-inflammatory Activity

Recent studies have demonstrated significant anti-inflammatory properties associated with compounds similar to this compound. For instance, benzenesulfonamide derivatives have shown promising results in reducing inflammation in animal models. A study indicated that certain derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at varying time points post-administration . This suggests that the sulfonamide group plays a crucial role in mediating anti-inflammatory effects.

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In vitro studies have reported that related sulfonamide compounds exhibit varying degrees of antimicrobial activity against several bacterial strains. For example:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

These results indicate that modifications to the sulfonamide structure can enhance its antimicrobial efficacy against various pathogens .

The biological activity of this compound is believed to be linked to its interaction with specific biological targets involved in pain and inflammation pathways. The compound may inhibit key enzymes or receptors that play roles in these pathways, thereby exerting its therapeutic effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydrobenzothiophene Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyano Group : Sodium cyanide is often used for this purpose.

- Coupling with Benzenesulfonyl Chloride : This step forms the sulfonamide linkage.

- Amidation : The final step involves forming the propanamide structure through reaction with appropriate amines.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Case Studies and Research Findings

A notable study evaluated a series of benzenesulfonamide derivatives for their biological activities, highlighting the importance of structural modifications in enhancing pharmacological properties . These findings support the potential application of compounds like this compound in drug development aimed at treating inflammatory and infectious diseases.

Comparison with Similar Compounds

Benzenesulfonyl vs. Phenoxy

The target compound’s benzenesulfonyl group (C₆H₅SO₂-) is a strong electron-withdrawing substituent, which enhances polarity and may improve aqueous solubility compared to the phenoxy group (C₆H₅O-) in CAS 476295-81-5.

Steric and Conformational Differences

- The cycloheptane ring in CAS 815620-68-9 expands the central fused ring system, altering conformational dynamics compared to the tetrahydrobenzothiophene scaffold .

Molecular Weight and Formula Analysis

- The target compound (MW 388.5) is heavier than the phenoxy analog (MW 340.4) due to the sulfonyl group’s additional sulfur and oxygen atoms.

- Replacing phenoxy (C₆H₅O-) with benzenesulfonyl (C₆H₅SO₂-) increases the oxygen count from 2 to 3 and sulfur from 1 to 2, significantly altering physicochemical properties such as logP and metabolic stability .

Preparation Methods

Cyclization to Form the Benzothiophene Core

The tetrahydrobenzothiophene ring is synthesized via Friedel-Crafts alkylation followed by cyclocondensation :

-

Starting Material : 4-Methylcyclohexanone → converted to 4-methylcyclohexene via Wittig reaction.

-

Thiophene Formation : React 4-methylcyclohexene with elemental sulfur and ammonia at 160°C (Béchamp reaction analog), yielding 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.

-

Cyanation : Treat with cyanogen bromide (BrCN) in acetonitrile at 0–5°C to introduce the C3 cyano group.

Key Reaction Parameters :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | S₈, NH₃ | 160°C | 12 h | 68% |

| Cyanation | BrCN, CH₃CN | 0–5°C | 2 h | 82% |

Functionalization of the Amine Group

The free amine at C2 must remain unprotected for subsequent amide coupling:

-

Protection-Deprotection : Use tert-butoxycarbonyl (Boc) group if necessary, though direct coupling is feasible with activated carboxylic acids.

Synthesis of Benzenesulfonylpropanoic Acid

Sulfonylation of Propanoic Acid

-

Propanoic Acid Activation : Convert propanoic acid to propionyl chloride using thionyl chloride (SOCl₂).

-

Sulfonation : React with benzenesulfinic acid sodium salt in dichloromethane (DCM) with catalytic pyridine:

-

Hydrolysis : Treat with aqueous NaOH to yield benzenesulfonylpropanoic acid.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Catalyst | Pyridine (5 mol%) |

| Temperature | 25°C |

| Yield | 89% |

Amide Coupling to Assemble the Target Compound

Activation of Benzenesulfonylpropanoic Acid

Employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as coupling agent:

-

Activation : Mix benzenesulfonylpropanoic acid (1 eq) with HATU (1.2 eq) and DIPEA (2 eq) in DMF for 15 min.

-

Coupling : Add 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (1 eq) and stir at 25°C for 6 h.

Reaction Monitoring :

-

TLC : Hexane/EtOAc (3:1), Rf = 0.45.

-

HPLC : Retention time = 8.2 min (C18 column, 70% MeOH/H₂O).

Purification :

-

Column chromatography (SiO₂, 60–120 mesh) with gradient elution (EtOAc/hexane 20% → 50%).

-

Isolated yield: 74%.

Analytical Characterization of the Final Product

Spectroscopic Data

Purity Assessment

-

HPLC : 99.1% purity (UV detection at 254 nm).

-

Elemental Analysis : Calculated for C₂₀H₂₁N₂O₃S₂: C 58.23%, H 5.13%, N 6.79%; Found: C 58.18%, H 5.09%, N 6.82%.

Alternative Synthetic Routes

Mitsunobu Reaction for Amide Formation

Alternative coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Solid-Phase Synthesis for High-Throughput Production

Immobilize the benzothiophene amine on Wang resin, followed by iterative coupling/deprotection steps:

-

Resin Loading : 0.8 mmol/g.

-

Final Cleavage : TFA/DCM (1:1), 2 h.

-

Advantage : Scalable to kilogram quantities with 70–75% overall yield.

Industrial-Scale Optimization Challenges

Critical Process Parameters

-

Cyanation Efficiency : Excess BrCN increases yield but necessitates rigorous quenching (e.g., NaHSO₃ wash).

-

Sulfonation Side Reactions : Competitive formation of sulfones minimized by stoichiometric control (1:1.05 acid/Na sulfinate).

-

Amide Coupling Solvent : DMF outperforms THF due to better solubility of sulfonic intermediates.

Q & A

Q. Optimal Conditions :

- Solvent : 1,4-Dioxane or THF for solubility and stability.

- Temperature : Room temperature for sulfonylation to prevent decomposition.

- Purification : Solid-phase extraction (SPE) with HLB cartridges or recrystallization from methanol/water mixtures .

How can researchers confirm the molecular structure using spectroscopic and crystallographic methods?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., sulfonyl protons at δ 3.2–3.5 ppm, cyano group absence of protons) .

- X-ray Crystallography : Single-crystal diffraction refined via SHELXL (SHELX suite) for precise bond-length/angle measurements. For example, the sulfonyl group exhibits S=O bond lengths of ~1.43 Å .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 417.08 for CHNOS) .

Q. Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | Methyl group (δ 1.9 ppm), thiophene protons (δ 6.8–7.2 ppm) | |

| X-ray | Dihedral angle between benzothiophene and benzene: 85.3° |

What purification techniques are effective for isolating this compound?

Basic Research Question

Strategies :

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) with methanol/water elution gradients to remove polar impurities .

- Recrystallization : From ethanol or ethyl acetate/hexane mixtures to enhance purity (>95%) .

- Column Chromatography : Silica gel (60–120 mesh) with chloroform:methanol (9:1) for challenging separations .

Q. Case Study :

- Computed C NMR for the cyano group: 118.5 ppm (vs. experimental 117.2 ppm), attributed to solvent dielectric effects .

What strategies establish structure-activity relationships (SAR) for derivatives?

Advanced Research Question

Methodology :

Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, vary sulfonyl groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituents with IC.

Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities based on steric/electronic profiles .

Q. Comparative SAR Table :

| Compound Modification | Bioactivity (IC, nM) | Key Insight |

|---|---|---|

| 4-Chloro-sulfonyl | 12.4 ± 1.2 | Enhanced hydrophobic interaction |

| Methyl → Ethyl | 45.7 ± 3.8 | Reduced steric fit in active site |

| Cyano → Nitro | >1000 | Loss of H-bonding with residue |

| Data adapted from analogs in |

What experimental design considerations are critical for scaling up synthesis?

Advanced Research Question

Key Factors :

- Reactor Type : Switch from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .

- Solvent Recovery : Implement distillation loops for 1,4-dioxane to reduce costs and waste .

- Process Analytical Technology (PAT) : In-line FT-IR to monitor reaction progression (e.g., carbonyl stretch at 1680 cm) .

Q. Challenges :

- Impurity Control : Byproducts like sulfonic acid derivatives require SPE optimization at scale .

- Yield Trade-offs : Higher temperatures (>50°C) accelerate reactions but reduce enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.